Cas no 15862-01-8 (2-methoxy-4-nitro-1-phenylbenzene)
15862-01-8 structure
Product Name:2-methoxy-4-nitro-1-phenylbenzene
CAS No:15862-01-8
MF:C13H11NO3
MW:229.231343507767
CID:1337398
PubChem ID:14774837
Update Time:2025-04-20
2-methoxy-4-nitro-1-phenylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-4-nitro-1-phenylbenzene
- AGN-PC-002IOY
- 5-nitro 2-phenyl anisole
- SureCN3185913
- 2-methoxy-4-nitrobiphenyl
- 4-nitro-2-methoxybiphenyle
- 2-Methoxy-4-nitro-biphenyl
- 1,1'-Biphenyl, 2-methoxy-4-nitro-
- 5-Nitro-2-phenylanisole
- DB-293232
- AMY7283
- ZWZJLJMULXIMLU-UHFFFAOYSA-N
- 2-Methoxy-4-nitro-1,1'-biphenyl
- SCHEMBL3185913
- AKOS002320030
- 15862-01-8
- DTXSID80563901
-
- Inchi: 1S/C13H11NO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
- InChI Key: ZWZJLJMULXIMLU-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C1C=CC=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.07393
- Monoisotopic Mass: 229.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60-61 ºC
- Solubility: Almost insoluble (0.032 g/l) (25 º C),
- PSA: 52.37
2-methoxy-4-nitro-1-phenylbenzene Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
15862-01-8 (2-methoxy-4-nitro-1-phenylbenzene) Related Products
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